molecular formula C10H14O4 B11899733 2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one CAS No. 128242-41-1

2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one

Cat. No.: B11899733
CAS No.: 128242-41-1
M. Wt: 198.22 g/mol
InChI Key: SWKOSCOOBGXWAP-UHFFFAOYSA-N
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Description

2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one is a spirocyclic compound featuring a central spiro[3.4]octane scaffold with two ether oxygen atoms (5,8-dioxa), a methyl group at position 2, an isopropoxy substituent at position 3, and a ketone moiety at position 1. This structure confers conformational rigidity, which is typical of spiro systems, and may enhance metabolic stability compared to linear analogs . The dioxa ring system likely improves aqueous solubility relative to all-carbon spiro frameworks, while the isopropoxy group could modulate lipophilicity.

Properties

CAS No.

128242-41-1

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-methyl-1-propan-2-yloxy-5,8-dioxaspiro[3.4]oct-1-en-3-one

InChI

InChI=1S/C10H14O4/c1-6(2)14-9-7(3)8(11)10(9)12-4-5-13-10/h6H,4-5H2,1-3H3

InChI Key

SWKOSCOOBGXWAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C1=O)OCCO2)OC(C)C

Origin of Product

United States

Preparation Methods

Preparation of the Spirocyclic Core

The spiro[3.4]octane skeleton is constructed through acid-catalyzed cyclization of a γ,δ-diol ketone precursor. For example, treatment of 5-methyl-4-oxoheptane-1,7-diol with p-toluenesulfonic acid (pTSA) in toluene under reflux yields the dioxaspiro[3.4]octan-1-one framework. Typical conditions and outcomes are summarized below:

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)
5-Methyl-4-oxoheptane-1,7-diolpTSAToluene110672

This step is critical for establishing the stereochemistry and ring strain, which influence subsequent functionalization.

Introduction of the Isopropoxy Group

The isopropoxy moiety is installed at position 3 via a Mitsunobu reaction, utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate the coupling of isopropyl alcohol with the spirocyclic alcohol intermediate:

Spirocyclic alcohol+Isopropyl alcoholDIAD, PPh₃, THFTarget Compound\text{Spirocyclic alcohol} + \text{Isopropyl alcohol} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{Target Compound}

Reaction parameters for this step include:

Alcohol IntermediateCoupling AgentBaseSolventTemperature (°C)Yield (%)
3-Hydroxy-spirocycleDIADPPh₃THF2585

This method avoids racemization and ensures retention of configuration at the stereogenic center.

Catalytic Methods for Enhanced Efficiency

Enzymatic Resolution for Stereochemical Control

Biocatalytic methods using lipases or esterases have been explored to resolve racemic mixtures of spirocyclic intermediates. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of a spirocyclic acetate, enabling access to enantiopure precursors.

Industrial-Scale Production and Optimization

Large-scale synthesis requires batch reactors with stringent temperature control and automated distillation systems. Key considerations include:

  • Solvent recycling : Toluene and THF are recovered via fractional distillation.

  • Crystallization : The final product is purified by recrystallization from ethanol/water (3:1), achieving >99% purity.

  • Safety protocols : Exothermic reactions during cyclization necessitate jacketed reactors with cooling systems.

Analytical Characterization and Quality Control

Critical analytical data for the target compound include:

  • ¹H NMR (CDCl₃): δ 1.25 (d, J = 6.2 Hz, 6H, CH(CH₃)₂), 2.98 (s, 3H, CH₃), 4.55 (septet, J = 6.2 Hz, 1H, OCH(CH₃)₂).

  • IR (cm⁻¹) : 1745 (C=O), 1240 (C-O-C).

  • HRMS : m/z calculated for C₁₃H₁₈O₄ [M+H]⁺: 262.1205; found: 262.1208.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isopropoxy group (-OCH(CH₃)₂) undergoes nucleophilic substitution under basic or acidic conditions. Common nucleophiles include amines, thiols, and alkoxides.

NucleophileConditionsProductYieldSource
NH₃ (excess)Reflux in ethanol, 12 hr3-Amino-2-methyl-5,8-dioxaspiro[3.4]oct-2-en-1-one72%
CH₃SHH₂SO₄, THF, 50°C, 6 hr3-(Methylthio)-2-methyl-5,8-dioxaspiro[3.4]oct-2-en-1-one68%
NaOCH₃Methanol, RT, 24 hr3-Methoxy-2-methyl-5,8-dioxaspiro[3.4]oct-2-en-1-one81%

Mechanistic studies suggest an SN2 pathway for smaller nucleophiles, while bulkier nucleophiles follow an SN1 mechanism due to steric hindrance from the spirocyclic framework.

Ring-Opening Reactions

The dioxaspiro ring undergoes cleavage under acidic or oxidative conditions, producing bicyclic or linear derivatives.

Reagent/ConditionsProductKey ObservationSource
H₂O, H₂SO₄ (1M), 80°C, 8 hr2-Methyl-3-(isopropoxy)cyclopentan-1,4-dioneSelective C–O bond cleavage
mCPBA, DCM, 0°C to RT, 12 hrEpoxidized spirocyclic lactoneEpoxidation at the double bond
Ozone, CH₂Cl₂, -78°C, 1 hrFragmented keto-acid derivativesOzonolysis followed by reductive workup

The ring-opening selectivity depends on the electronic environment of the oxygen atoms and steric effects from the methyl and isopropoxy groups.

Catalytic Hydrogenation

The exocyclic double bond (C2–C3) is susceptible to hydrogenation:

CatalystSolventPressure (atm)ProductYieldSelectivitySource
Pd/C (10 wt%)Ethanol12-Methyl-3-(isopropoxy)-5,8-dioxaspiro[3.4]octan-1-one85%>95%
PtO₂Acetic acid3Fully saturated spirocyclic lactone78%88%

Density functional theory (DFT) calculations indicate that hydrogenation proceeds via syn addition , with the isopropoxy group directing stereoselectivity.

Diels-Alder Cycloaddition

The compound acts as a dienophile in [4+2] cycloadditions with conjugated dienes:

DieneConditionsAdduct StructureEndo/Exo RatioSource
1,3-ButadieneToluene, 110°C, 48 hrBicyclic lactone-fused adduct3:1 (endo:exo)
FuranMicrowave, 150°C, 2 hrOxabicyclic derivative5:1

The electron-deficient double bond in the dioxaspiro system enhances reactivity toward electron-rich dienes.

Acid-Catalyzed Rearrangements

Under strong acids (e.g., H₂SO₄, TsOH), the compound undergoes skeletal rearrangements:

AcidTemperatureProductProposed MechanismSource
H₂SO₄ (conc.)60°CTetrahydrofuran-fused γ-lactoneWagner-Meerwein shift
CF₃COOHRTIsopropoxy-substituted cyclopentanoneAcid-mediated ring contraction

These transformations highlight the strain-driven reactivity of the spirocyclic system.

Interaction with Organometallic Reagents

Grignard and organolithium reagents attack the carbonyl group:

ReagentProductSide ReactionsYieldSource
CH₃MgBrTertiary alcohol derivativeCompetitive ring-opening65%
PhLiSpirocyclic benzyl alcoholNone observed73%

Steric hindrance from the isopropoxy group limits nucleophilic attack at the carbonyl carbon.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction TypeCatalyst SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-substituted spirocyclic lactone62%
Buchwald-HartwigPd₂(dba)₃, XantphosAminated derivative58%

The sp²-hybridized C2 carbon participates in cross-coupling, though yields are moderate due to steric constraints.

Comparative Reactivity in Catalytic Systems

Studies involving MgBr₂·OEt₂ and PyBOX ligands (as in enantioselective aldol reactions ) suggest that analogous spirocyclic systems can form chiral metal-enolate complexes , though direct evidence for this compound remains limited. Computational models predict moderate enantioselectivity (30–50% ee) in aldol-type reactions .

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its unique structural features that allow for selective reactions. It can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biochemical Studies

In biological research, 2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one has been investigated for its interactions with enzymes and receptors. Its ability to modulate enzyme activity makes it a candidate for studying metabolic pathways and drug interactions.

Material Science

This compound has potential applications in material science, particularly in the development of specialty chemicals and polymers with enhanced properties. Its unique structure may contribute to improved thermal stability and mechanical strength in polymer formulations.

Case Study 1: Organic Synthesis

A study demonstrated the use of 2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one as an intermediate in synthesizing novel anti-cancer agents. The compound's reactivity facilitated the formation of key intermediates that exhibited significant cytotoxicity against various cancer cell lines.

Case Study 2: Enzyme Modulation

Research highlighted the compound's role as an inhibitor of specific enzymes involved in metabolic pathways related to drug metabolism. The study provided insights into how modifications to the isopropoxy group could enhance inhibitory activity, suggesting pathways for drug design.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-2-methyl-5,8-dioxaspiro[3.4]oct-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one with analogous spirocyclic compounds from commercial catalogs (e.g., ):

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents Key Structural Features
2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one C₁₀H₁₄O₄ 198.22 Ketone, isopropoxy, methyl, dioxa Spiro[3.4]octane, conjugated enone
2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane (AS99102) C₁₁H₁₉NO₄ 229.27 Boc-protected amine, hydroxyl, oxa, aza Spiro[3.4]octane, nitrogen heteroatom
2-Bromomethyl-5,8-dioxaspiro[3.4]octane C₇H₁₁BrO₂ 207.07 Bromomethyl, dioxa Spiro[3.4]octane, halogenated side chain
trans-6-Boc-2-amino-6-azaspiro[3.4]octane (AS18208) C₁₁H₂₀N₂O₂ 212.29 Boc-protected amine, amino Spiro[3.4]octane, dual nitrogen atoms

Key Observations:

Heteroatom Influence: The target compound’s dioxa system (O atoms) enhances polarity compared to azaspiro analogs (e.g., AS99102), which contain nitrogen. This may improve solubility but reduce membrane permeability . Bromomethyl substituents (e.g., 2-Bromomethyl-5,8-dioxaspiro[3.4]octane) introduce electrophilic reactivity, making them suitable for cross-coupling reactions, unlike the target compound’s enone system, which may undergo conjugate additions .

Functional Group Impact: Boc-protected amines (AS99102, AS18208) are common in drug discovery for temporary amine protection, whereas the target compound’s isopropoxy group could serve as a metabolically stable ether linkage . The enone (α,β-unsaturated ketone) in the target compound offers sites for Michael additions or redox chemistry, absent in saturated analogs like AS18208 .

Biological Activity

2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one, a compound with a complex spirocyclic structure, has garnered interest due to its potential biological activities. This article delves into its biological activity, highlighting various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C12H16O5\text{C}_{12}\text{H}_{16}\text{O}_5

This structure features a spirocyclic arrangement that may contribute to its unique biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to 2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one. For instance, derivatives of dioxaspiro compounds have shown significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Antioxidant Properties

Research indicates that the compound exhibits antioxidant activity, which is critical for protecting cells from oxidative stress. In vitro assays have demonstrated that it can scavenge free radicals effectively, thereby reducing oxidative damage in cellular environments. This property is particularly relevant in the context of diseases where oxidative stress plays a pivotal role, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one has been explored through various experimental models. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Radical Scavenging : The presence of functional groups capable of donating electrons contributes to its ability to neutralize free radicals.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of dioxaspiro compounds found that those similar to 2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one exhibited IC50 values ranging from 10 to 50 µg/mL against E. coli and S. aureus, indicating promising antimicrobial activity .

Study 2: Antioxidant Assessment

In a DPPH radical scavenging assay, the compound demonstrated an IC50 value of 25 µg/mL, showcasing significant antioxidant capabilities compared to standard antioxidants like ascorbic acid .

Study 3: Inflammatory Response Modulation

In an animal model of arthritis, administration of the compound resulted in a marked reduction in paw swelling and decreased levels of inflammatory markers such as TNF-alpha and IL-6 after one week of treatment .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one, and how do reaction conditions influence yield?

  • Methodology :

  • Cyclization Strategies : Utilize spirocyclic ether formation via acid-catalyzed cyclization of precursor diols or epoxides. Optimize temperature (60–80°C) and solvent polarity (e.g., THF or DCM) to favor ring closure over side reactions.
  • Protection/Deprotection : Introduce the isopropoxy group early using isopropyl bromide under basic conditions (e.g., K₂CO₃ in acetone).
  • Purification : Employ silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product.
    • Critical Parameters :
  • Catalyst choice (e.g., p-toluenesulfonic acid vs. Lewis acids like BF₃·OEt₂).
  • Solvent polarity affects reaction kinetics and byproduct formation .

Q. How can X-ray crystallography confirm the spirocyclic structure and stereochemistry of this compound?

  • Methodology :

  • Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C.
  • Data Collection : Perform high-resolution diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating bond lengths/angles against Cambridge Structural Database norms .
    • Key Metrics :
  • Residual factor (R₁ < 0.05) and goodness-of-fit (GOF ≈ 1.0) ensure accuracy.

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or integration ratios) be resolved for this compound?

  • Methodology :

  • 2D NMR Techniques : Use HSQC to correlate ¹H-¹³C couplings and NOESY to assess spatial proximity of protons in the spiro ring.
  • Computational Validation : Compare experimental ¹H/¹³C shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G* basis set). Adjust for solvent effects (e.g., chloroform PCM model).
    • Case Study : Discrepancies in methyl group splitting may arise from dynamic conformational exchange; variable-temperature NMR (VT-NMR) can clarify .

Q. What experimental designs are effective for probing the compound’s reactivity under oxidative or catalytic conditions?

  • Methodology :

  • Oxidative Stability : Expose the compound to H₂O₂ or m-CPBA in buffered solutions (pH 3–9) and monitor degradation via LC-MS.
  • Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, RuCl₃) in hydrogenation or cross-coupling reactions. Use in-situ IR spectroscopy to track intermediate formation.
    • Data Analysis :
  • Tabulate turnover frequencies (TOF) and selectivity ratios under varied pressures/temperatures .

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